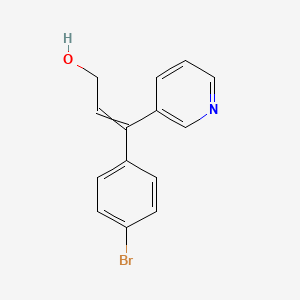
N-Docosyl-2,4,6-trihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Docosyl-2,4,6-trihydroxybenzamide is a chemical compound with the molecular formula C29H51NO4 It is characterized by the presence of a long docosyl chain (22 carbon atoms) attached to a benzamide core with three hydroxyl groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosyl-2,4,6-trihydroxybenzamide typically involves the reaction of 2,4,6-trihydroxybenzoic acid with docosylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of 2,4,6-trihydroxybenzoic acid: This is achieved by converting it into an acyl chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The activated 2,4,6-trihydroxybenzoic acid is then reacted with docosylamine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-Docosyl-2,4,6-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
N-Docosyl-2,4,6-trihydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting photosynthetic electron transport in plants.
Medicine: Investigated for its antiviral properties, particularly against lipid-enveloped viruses.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of N-Docosyl-2,4,6-trihydroxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit photosynthetic electron transport by binding to the photosystem II complex in chloroplasts . This inhibition is thought to be due to the compound’s ability to interfere with electron flow, thereby disrupting the photosynthetic process.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acyl-2,4,6-trihydroxybenzamides: These compounds share a similar core structure but differ in the acyl chain length and substitution pattern.
3-Nitro-2,4,6-trihydroxybenzamide: This derivative has a nitro group at the 3-position, which alters its chemical reactivity and biological activity.
Uniqueness
N-Docosyl-2,4,6-trihydroxybenzamide is unique due to its long docosyl chain, which imparts distinct lipophilic properties. This makes it particularly effective in applications requiring high lipid solubility, such as in antiviral formulations and cosmetic products.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple disciplines.
Propriétés
Numéro CAS |
93491-83-9 |
|---|---|
Formule moléculaire |
C29H51NO4 |
Poids moléculaire |
477.7 g/mol |
Nom IUPAC |
N-docosyl-2,4,6-trihydroxybenzamide |
InChI |
InChI=1S/C29H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-30-29(34)28-26(32)23-25(31)24-27(28)33/h23-24,31-33H,2-22H2,1H3,(H,30,34) |
Clé InChI |
FLZKBWJIGVCDHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C1=C(C=C(C=C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)





![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)

![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)
![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)

![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
